molecular formula C6H13ClN2O B6225977 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride CAS No. 2323066-97-1

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride

Cat. No.: B6225977
CAS No.: 2323066-97-1
M. Wt: 164.6
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Description

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to its biological effects . The exact pathways involved depend on the specific application and target of the compound .

Properties

CAS No.

2323066-97-1

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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